2-(Aminomethyl)-3-fluorobenzenethiol
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Overview
Description
2-(Aminomethyl)-3-fluorobenzenethiol is an organic compound that features a benzene ring substituted with an aminomethyl group, a fluorine atom, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-3-fluorobenzenethiol typically involves multi-step organic reactions. One common method is the nucleophilic substitution reaction where a fluorobenzene derivative is reacted with an aminomethylating agent under controlled conditions. The thiol group can be introduced through thiolation reactions using thiolating agents like thiourea or hydrogen sulfide.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions such as temperature, pressure, and pH are meticulously controlled to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-3-fluorobenzenethiol can undergo various chemical reactions including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can produce a variety of derivatives depending on the nucleophile.
Scientific Research Applications
2-(Aminomethyl)-3-fluorobenzenethiol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-3-fluorobenzenethiol exerts its effects involves interactions with molecular targets such as enzymes and receptors. The aminomethyl group can form hydrogen bonds and electrostatic interactions, while the thiol group can participate in redox reactions and form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)benzenethiol: Lacks the fluorine atom, which can affect its reactivity and biological activity.
3-Fluorobenzenethiol: Lacks the aminomethyl group, which can influence its chemical properties and applications.
2-(Aminomethyl)-4-fluorobenzenethiol: The position of the fluorine atom is different, which can alter its chemical behavior and interactions.
Uniqueness
2-(Aminomethyl)-3-fluorobenzenethiol is unique due to the specific combination of functional groups and their positions on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
CAS No. |
777825-22-6 |
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Molecular Formula |
C7H8FNS |
Molecular Weight |
157.21 g/mol |
IUPAC Name |
2-(aminomethyl)-3-fluorobenzenethiol |
InChI |
InChI=1S/C7H8FNS/c8-6-2-1-3-7(10)5(6)4-9/h1-3,10H,4,9H2 |
InChI Key |
HTDICBQZCYADDO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)S)CN)F |
Origin of Product |
United States |
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